Triphenyllead sucrose phtnalate
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Overview
Description
Triphenyllead sucrose phtnalate is an organometallic compound that combines the properties of triphenyllead, sucrose, and phthalate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyllead sucrose phtnalate typically involves the reaction of triphenyllead acetate with sucrose and phthalic acid under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform, and requires the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Triphenyllead sucrose phtnalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups .
Scientific Research Applications
Triphenyllead sucrose phtnalate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of triphenyllead sucrose phtnalate involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity and alter cellular functions by binding to specific molecular targets. These interactions can lead to changes in cell signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Triphenyllead chloride: Similar in structure but lacks the sucrose and phthalate components.
Triphenyllead acetate: Used as a precursor in the synthesis of triphenyllead sucrose phtnalate.
Triphenyltin derivatives: Share similar organometallic properties but with tin instead of lead.
Uniqueness
This compound is unique due to its combination of triphenyllead, sucrose, and phthalate, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
63027-31-6 |
---|---|
Molecular Formula |
C38H40O14Pb |
Molecular Weight |
928 g/mol |
IUPAC Name |
1-O-[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-O-triphenylplumbyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H26O14.3C6H5.Pb/c21-5-10-12(24)14(26)16(28)20(33-10,19(7-23)15(27)13(25)11(6-22)32-19)34-18(31)9-4-2-1-3-8(9)17(29)30;3*1-2-4-6-5-3-1;/h1-4,10-16,21-28H,5-7H2,(H,29,30);3*1-5H;/q;;;;+1/p-1/t10-,11-,12-,13-,14+,15+,16-,19+,20+;;;;/m1..../s1 |
InChI Key |
NSYOHQJUKJYBJW-ZJVJEXGISA-M |
Isomeric SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4C(=O)O[C@@]5([C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4C(=O)OC5(C(C(C(C(O5)CO)O)O)O)C6(C(C(C(O6)CO)O)O)CO |
Origin of Product |
United States |
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